molecular formula C19H20BrCl3N2O B11709259 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide

Cat. No.: B11709259
M. Wt: 478.6 g/mol
InChI Key: JFBHJQFVQAEIKG-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide is a complex organic compound that features a bromophenyl group, a trichloroethyl group, and a tert-butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trichloroethyl group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar bromophenyl group but with a sulfonyl linkage.

    4-(4-Bromophenyl)-thiazol-2-amine: Features a bromophenyl group attached to a thiazole ring.

    N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide: Similar structure with a furamide moiety.

Uniqueness

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide is unique due to its combination of a trichloroethyl group and a tert-butylbenzamide moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H20BrCl3N2O

Molecular Weight

478.6 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

InChI

InChI=1S/C19H20BrCl3N2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(21,22)23)24-15-10-8-14(20)9-11-15/h4-11,17,24H,1-3H3,(H,25,26)

InChI Key

JFBHJQFVQAEIKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br

Origin of Product

United States

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